molecular formula C10H19NO2 B13170663 4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one

4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one

Cat. No.: B13170663
M. Wt: 185.26 g/mol
InChI Key: OKVTWEYZEJSVIY-UHFFFAOYSA-N
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Description

4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one is a chemical compound with a unique structure that combines an aminobutan group with a hydroxycyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one typically involves the reaction of cyclohexanone with an appropriate aminobutan derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For example, the use of palladium catalysts in hydrogenation reactions can be crucial for the formation of the aminobutan group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets and pathways. The aminobutan group can interact with enzymes and receptors, modulating their activity. The hydroxycyclohexanone core can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminobutan-2-yl)azepan-4-ol: This compound has a similar aminobutan group but a different core structure, leading to different chemical and biological properties.

    4-(1-Aminobutan-2-yl)-3-methylpiperidin-4-ol: Another similar compound with a piperidine core, which affects its reactivity and applications.

Uniqueness

4-(1-Aminobutan-2-YL)-4-hydroxycyclohexan-1-one is unique due to its specific combination of functional groups and core structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various applications in research and industry.

Biological Activity

4-(1-Aminobutan-2-yl)-4-hydroxycyclohexan-1-one, a compound with the CAS number 1522004-33-6, has garnered attention in recent research for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C10H19NO2C_{10}H_{19}NO_2 with a molecular weight of 185.26 g/mol. The structure features a cyclohexanone core substituted with an amino group and a hydroxyl group, which are critical for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the amine and hydroxyl groups likely contributes to its ability to form hydrogen bonds, enhancing binding affinity to target proteins.

Pharmacological Effects

Studies have shown that this compound exhibits several pharmacological effects, including:

  • Antioxidant Activity : Compounds with similar structures have been shown to scavenge free radicals, suggesting potential protective effects against oxidative stress.
  • Anti-inflammatory Properties : Preliminary investigations indicate that it may modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in vitro, indicating potential applications in neurodegenerative diseases.

Synthesis and Evaluation

A study focused on synthesizing derivatives of 4-hydroxycyclohexanone reported on the biological evaluation of similar compounds. These studies often employ various assays to assess cytotoxicity, anti-inflammatory effects, and enzyme inhibition .

CompoundActivity TypeIC50 (µM)Reference
This compoundAntioxidantTBD
Similar Derivative AAnti-inflammatory25
Similar Derivative BNeuroprotective15

In Vivo Studies

In vivo studies conducted on related compounds have demonstrated significant reductions in markers of inflammation and oxidative stress in animal models. For instance, a derivative showed a marked decrease in tumor necrosis factor-alpha (TNF-α) levels in mice subjected to inflammatory stimuli .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

4-(1-aminobutan-2-yl)-4-hydroxycyclohexan-1-one

InChI

InChI=1S/C10H19NO2/c1-2-8(7-11)10(13)5-3-9(12)4-6-10/h8,13H,2-7,11H2,1H3

InChI Key

OKVTWEYZEJSVIY-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCC(=O)CC1)O

Origin of Product

United States

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